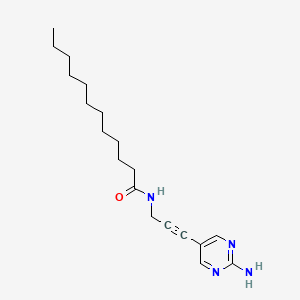![molecular formula C13H21N3 B12970054 1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- CAS No. 5625-68-3](/img/structure/B12970054.png)
1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring substituted with two amine groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of a benzene-1,2-diamine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the benzene-1,2-diamine through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to benzene-1,2-diamine.
Alkylation: of benzene-1,2-diamine with an ethyl halide.
Nucleophilic substitution: with piperidine.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(Pyridin-2-yl)ethyl)benzene-1,2-diamine: Similar structure but with a pyridine ring instead of a piperidine ring.
N1-(2-(Morpholin-4-yl)ethyl)benzene-1,2-diamine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine is unique due to its specific piperidine ring, which imparts distinct pharmacological properties compared to its analogs. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Eigenschaften
CAS-Nummer |
5625-68-3 |
|---|---|
Molekularformel |
C13H21N3 |
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
2-N-(2-piperidin-1-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3/c14-12-6-2-3-7-13(12)15-8-11-16-9-4-1-5-10-16/h2-3,6-7,15H,1,4-5,8-11,14H2 |
InChI-Schlüssel |
MNIDKMZFDIYUBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)



